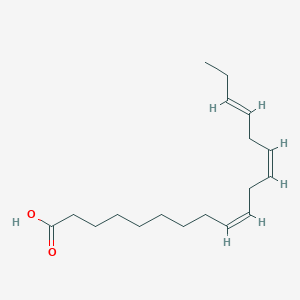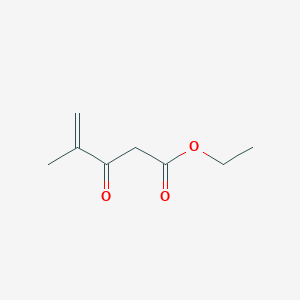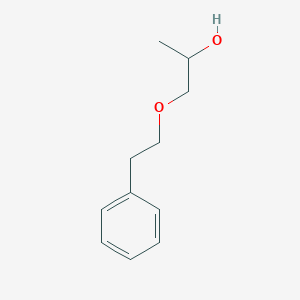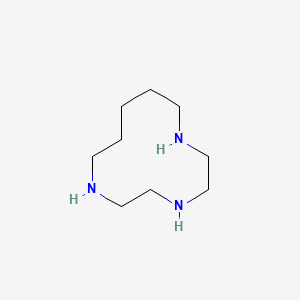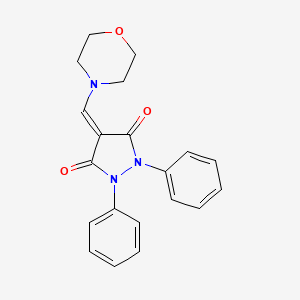
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)- is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and morpholinomethylene groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . For the specific compound 1,2-diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione, the synthesis can be achieved through the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione . Another method involves the cyclization of arylidene malonic acid hydrazide with glacial acetic acid .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Aryldiazonium salts are used under acidic conditions to facilitate the substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Benzyl derivatives.
Substitution: Arylazo derivatives.
科学的研究の応用
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(morpholinomethylene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its therapeutic potential in treating conditions such as rheumatoid arthritis.
Industry: Utilized in the development of color photography dyes and as a reagent in analytical procedures.
作用機序
The mechanism of action of 3,5-pyrazolidinedione derivatives, including 1,2-diphenyl-4-(morpholinomethylene)-, involves the inhibition of specific enzymes and pathways. For instance, phenylbutazone, a related compound, inhibits cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with various cellular proteins and receptors.
類似化合物との比較
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties.
Sulfinpyrazone: Used as a uricosuric agent in the treatment of gout.
4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: Utilized in research for its unique chemical properties.
Uniqueness
1,2-Diphenyl-4-(morpholinomethylene)-3,5-pyrazolidinedione is unique due to the presence of the morpholinomethylene group, which imparts distinct chemical reactivity and biological activity compared to other pyrazolidinedione derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
24665-83-6 |
|---|---|
分子式 |
C20H19N3O3 |
分子量 |
349.4 g/mol |
IUPAC名 |
4-(morpholin-4-ylmethylidene)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19N3O3/c24-19-18(15-21-11-13-26-14-12-21)20(25)23(17-9-5-2-6-10-17)22(19)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
InChIキー |
RLOXCEFPQOFJDM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


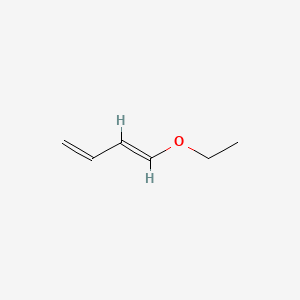
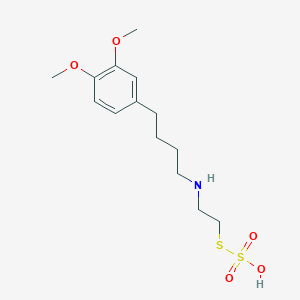
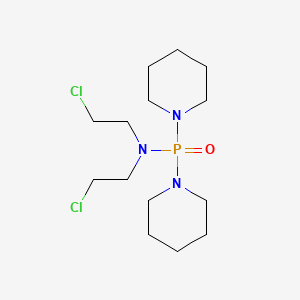
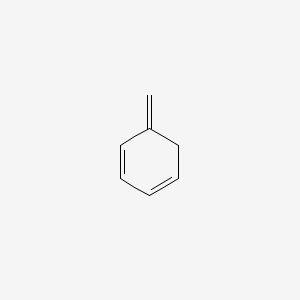
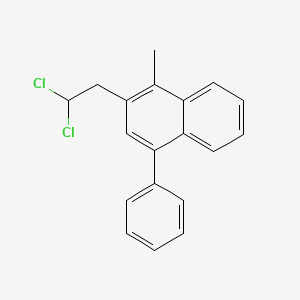
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
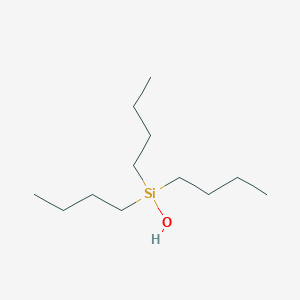

![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)

